2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole is a chemical compound belonging to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound features a trifluoromethoxy group, which significantly influences its chemical properties and biological activities. Oxadiazoles are known for their diverse applications in medicinal chemistry, particularly as potential pharmacological agents due to their ability to interact with various biological targets.
The compound is classified under 1,3,4-oxadiazoles, which are recognized for their biological significance, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Research indicates that derivatives of oxadiazoles show promise in treating various diseases, including cancer and bacterial infections .
The synthesis of 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole can be achieved through several methods. A common approach involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions to form the oxadiazole ring.
This method has been shown to yield high purity compounds with good yields .
The molecular formula of 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole is . The structure consists of:
2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole can participate in various chemical reactions:
These reactions are essential for modifying the compound for enhanced pharmacological properties .
The mechanism of action of 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole largely depends on its interactions with biological targets:
The specific pathways are often elucidated through in vitro studies using various cancer cell lines and microbial strains .
These properties make it suitable for various applications in drug development .
The applications of 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole are diverse:
Continued research into this compound aims to optimize its efficacy and broaden its therapeutic applications .
The 1,3,4-oxadiazole scaffold emerged as a pharmacophoric cornerstone in the mid-20th century, with foundational synthetic work by Tiemann and Krüger in 1884 laying the groundwork for heterocyclic chemistry applications. The 1940s–1960s marked the first therapeutic applications, exemplified by the cough suppressant Oxolamine, which validated the ring’s biological relevance. By the 1980s, derivatives like the antibacterial Furamizole and antihypertensive Tiodazosin highlighted the scaffold’s versatility across disease categories. The 21st century witnessed strategic molecular hybridization, integrating oxadiazoles with fluorinated moieties to enhance target specificity. This innovation is epitomized by 2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole (CAS: 1841435-85-5), a synthetic derivative optimized for antibacterial and anticancer applications. Contemporary drug discovery leverages this scaffold in kinase inhibitors (e.g., EGFR/VEGFR-2) and metabolic modulators (e.g., α-glucosidase inhibitors), underscoring its adaptability to modern therapeutic challenges [4] [8].
Table 1: Milestones in 1,3,4-Oxadiazole Drug Development
Time Period | Key Advancement | Representative Agent | Therapeutic Area |
---|---|---|---|
1884 | Initial synthesis | N/A | Chemical foundation |
1940s–1960s | First clinical agents | Oxolamine | Antitussive |
1980s–1990s | Antibacterial/antihypertensive drugs | Furamizole, Tiodazosin | Infectious diseases/CV health |
2000s–Present | Fluorinated hybrids & targeted therapies | 2-(4-(Trifluoromethoxy)phenyl derivatives | Oncology/Metabolic diseases |
The 1,3,4-oxadiazole ring (C₂N₂O) confers unique physicochemical properties critical to drug efficacy. Its planar, electron-deficient nature enables:
In 2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole, the phenyl linkage enables π-stacking with tyrosine residues in VEGFR-2, while the oxadiazole core stabilizes interactions via electrostatic complementarity. This synergy enhances kinase inhibition (IC₅₀: 0.009 μM for derivative 7j) [9].
Table 2: Structural Advantages of 1,3,4-Oxadiazole vs. Related Heterocycles
Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Imidazole |
---|---|---|---|
Dipole Moment (D) | 4.5 | 3.3 | 3.7 |
Aromaticity | Moderate | High | High |
Metabolic Stability | High | Moderate | Low |
Hydrogen Bond Capacity | 2–3 sites | 1–2 sites | 2 sites |
The trifluoromethoxy (-OCF₃) group is a strategic modifier that amplifies the bioactivity of 1,3,4-oxadiazole derivatives through three mechanisms:
In 2-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazole, the -OCF₃ group’s orthogonal conformation minimizes steric clash with target proteins while maximizing hydrophobic contact. This balance enables selective VEGFR-2 inhibition (ΔG = -48.89 kJ/mol) over EGFR (ΔG = -33.23 kJ/mol), reducing off-target effects [9].
Table 3: Impact of Trifluoromethoxy on Pharmacokinetic Parameters
Parameter | -OCF₃ Derivatives | -OCH₃ Derivatives | -H Derivatives |
---|---|---|---|
cLogP | 3.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.1 |
Metabolic Stability (t½, min) | 45 ± 3 | 22 ± 2 | 15 ± 1 |
α-Glucosidase IC₅₀ (μM) | 0.30 ± 0.02 | 15.7 ± 1.1 | 38.5 ± 2.3 |
VEGFR-2 Binding (ΔG, kJ/mol) | -48.89 ± 0.5 | -32.1 ± 0.7 | -28.4 ± 0.4 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9